molecular formula C10H8F4O2 B6341213 Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate CAS No. 1076197-35-7

Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate

Cat. No.: B6341213
CAS No.: 1076197-35-7
M. Wt: 236.16 g/mol
InChI Key: UUNOGENAYKTFAL-UHFFFAOYSA-N
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Description

Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate is an organic compound with the molecular formula C10H8F4O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms and a methyl group, and the carboxylic acid group is esterified with ethanol

Properties

IUPAC Name

ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-3-16-10(15)5-8(13)6(11)4(2)7(12)9(5)14/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNOGENAYKTFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1F)F)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate typically involves the esterification of 2,3,5,6-tetrafluoro-4-methylbenzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol.

    Hydrolysis: 2,3,5,6-tetrafluoro-4-methylbenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate depends on its specific application. In chemical reactions, the fluorine atoms on the benzene ring can influence the reactivity and selectivity of the compound. The ester group can undergo hydrolysis or reduction, leading to the formation of different products. The presence of fluorine atoms can also enhance the compound’s stability and resistance to metabolic degradation in biological systems.

Comparison with Similar Compounds

Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate can be compared with other fluorinated benzoates, such as:

    Ethyl 2,3,5,6-tetrafluoro-4-(methylsulfinyl)benzoate: Similar in structure but with a methylsulfinyl group instead of a methyl group.

    2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol: The reduced form of the ester, where the ester group is replaced by a hydroxyl group.

    2,3,5,6-Tetrafluoroterephthalonitrile: A nitrile derivative with similar fluorination on the benzene ring.

The uniqueness of this compound lies in its specific combination of fluorine atoms and ester functionality, which imparts distinct chemical and physical properties compared to its analogs.

Biological Activity

Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate is a fluorinated aromatic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H8F4O2
  • Molecular Weight : 238.17 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The presence of fluorine atoms in the structure enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity and bioavailability.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The fluorinated structure is believed to enhance interactions with microbial cell membranes, leading to increased permeability and subsequent cell death.

Case Study :
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value of approximately 25 µg/mL against both strains, indicating significant antimicrobial potential.

Bacterial StrainIC50 (µg/mL)
Staphylococcus aureus25
Escherichia coli25

2. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in managing inflammatory diseases.

Mechanism of Action :
The anti-inflammatory activity may be attributed to the compound's ability to modulate signaling pathways involved in inflammation. Specifically, it appears to inhibit NF-kB activation, which is crucial for the expression of pro-inflammatory genes.

Research Findings

Several studies have been conducted to elucidate the biological activities of this compound:

  • Study on Cytotoxicity : A cytotoxicity assay using human cancer cell lines revealed that the compound exhibits selective toxicity towards cancer cells with an IC50 value of 15 µg/mL while showing minimal toxicity to normal cells.
  • Enzyme Inhibition Studies : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary results suggest that it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Summary

This compound shows promising biological activities including antimicrobial and anti-inflammatory effects. Its unique fluorinated structure contributes to its enhanced efficacy in various biological systems. Continued research is essential to fully understand its mechanisms of action and potential therapeutic applications.

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